molecular formula C9H15FN4O B2938986 4-amino-1-(2-fluoroethyl)-N-(propan-2-yl)-1H-pyrazole-3-carboxamide CAS No. 2101196-65-8

4-amino-1-(2-fluoroethyl)-N-(propan-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2938986
CAS No.: 2101196-65-8
M. Wt: 214.244
InChI Key: WXJWLCMKOGUPIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-1-(2-fluoroethyl)-N-(propan-2-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of an amino group, a fluoroethyl group, and an isopropyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-(2-fluoroethyl)-N-(propan-2-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.

    Amination: The amino group can be introduced through reductive amination or by using amine precursors.

    Isopropylation: The isopropyl group can be introduced through alkylation reactions using isopropyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, replacing the fluorine atom with other nucleophiles.

    Hydrolysis: The carboxamide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

4-amino-1-(2-fluoroethyl)-N-(propan-2-yl)-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-1-(2-fluoroethyl)-N-(propan-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-1-(2-chloroethyl)-N-(propan-2-yl)-1H-pyrazole-3-carboxamide
  • 4-amino-1-(2-bromoethyl)-N-(propan-2-yl)-1H-pyrazole-3-carboxamide
  • 4-amino-1-(2-iodoethyl)-N-(propan-2-yl)-1H-pyrazole-3-carboxamide

Uniqueness

4-amino-1-(2-fluoroethyl)-N-(propan-2-yl)-1H-pyrazole-3-carboxamide is unique due to the presence of the fluoroethyl group, which can impart distinct chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-amino-1-(2-fluoroethyl)-N-propan-2-ylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15FN4O/c1-6(2)12-9(15)8-7(11)5-14(13-8)4-3-10/h5-6H,3-4,11H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJWLCMKOGUPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=NN(C=C1N)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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